Structural Differentiation: N-Isopropyl Acetamide Versus N-Ethyl Propanamide Backbone
2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide differs from the closest cataloged analog, 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide (CAS: 1105192-95-7), in two key structural parameters: (i) the position of the amide nitrogen relative to the thiazole ring (α-acetamide versus β-propanamide), and (ii) the N-alkyl substituent (isopropyl versus ethyl). Despite sharing the same molecular formula (C₈H₁₃N₃OS) and identical molecular weight (199.27 g/mol), these structural variations produce distinct chemical space occupancy . The α-acetamide linkage in the target compound places the amide carbonyl directly adjacent to the thiazole C4 position, whereas the analog features a β-propanamide with one additional methylene spacer—a difference that alters conformational flexibility and synthetic accessibility for downstream modifications .
| Evidence Dimension | Structural parameters: spacer length and N-alkyl substituent |
|---|---|
| Target Compound Data | α-acetamide linker (zero methylene spacer between thiazole C4 and amide carbonyl); N-isopropyl substituent |
| Comparator Or Baseline | 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide (CAS: 1105192-95-7): β-propanamide linker (two methylene spacers); N-ethyl substituent |
| Quantified Difference | Spacer length difference: +2 methylene units in comparator; N-alkyl branching: branched isopropyl (target) vs linear ethyl (comparator) |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular connectivity; both compounds share identical molecular formula C₈H₁₃N₃OS and MW 199.27 g/mol |
Why This Matters
Different linker lengths produce distinct reactivity profiles in amide coupling and hydrolysis reactions, directly impacting synthetic route selection.
